molecular formula C18H17NO2 B2532630 4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide CAS No. 5765-25-3

4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide

Cat. No.: B2532630
CAS No.: 5765-25-3
M. Wt: 279.339
InChI Key: YLOOPFVXPVWCAC-UHFFFAOYSA-N
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Description

4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide is a complex organic compound with a unique structure that combines a naphthalene ring with a benzenecarboxamide group

Preparation Methods

The synthesis of 4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with 1,2,3,4-tetrahydro-2-naphthalenone under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or benzene rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide can be compared with similar compounds such as:

    Naphthalene derivatives: These compounds share the naphthalene ring structure and may have similar chemical properties and reactivity.

    Benzenecarboxamide derivatives: Compounds with the benzenecarboxamide group may exhibit similar biological activities and applications.

    Quinolone derivatives: These compounds have a similar fused ring system and are known for their pharmaceutical and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-6-8-14(9-7-12)18(21)19-16-11-10-13-4-2-3-5-15(13)17(16)20/h2-9,16H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOOPFVXPVWCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322135
Record name 4-methyl-N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5765-25-3
Record name 4-methyl-N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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